3-庚烯酸

描述

3-Heptenoic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a medium-chain fatty acid .

Molecular Structure Analysis

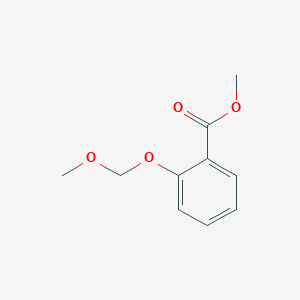

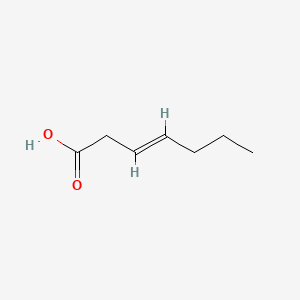

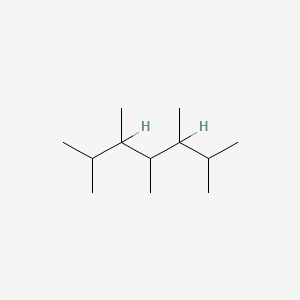

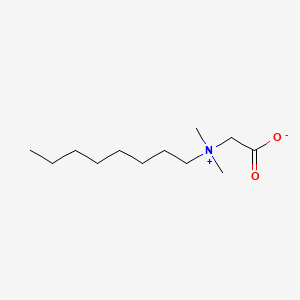

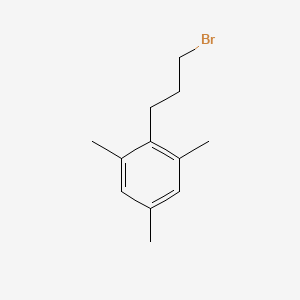

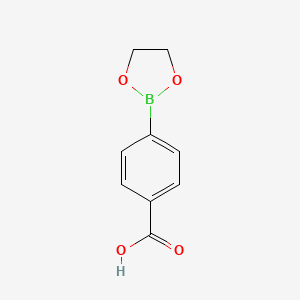

The molecular formula of 3-Heptenoic acid is C7H12O2 . The InChI string representation isInChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4+ . The Canonical SMILES representation is CCCC=CCC(=O)O and the Isomeric SMILES representation is CCC/C=C/CC(=O)O . Physical And Chemical Properties Analysis

The molecular weight of 3-Heptenoic acid is 128.17 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.科学研究应用

1. Conversion of Unsaturated Short- to Medium-Chain Fatty Acids 3-Heptenoic acid is used in the study of the conversion of unsaturated short- to medium-chain fatty acids by Unspecific Peroxygenases (UPOs). The product formation with the substrates 3-octenoic and 3-heptenoic acid was followed using three representative UPOs . This research contributes to our understanding of how these enzymes can be used for the oxyfunctionalization of various substrates.

Biochemical Research

3-Heptenoic acid is used in biochemical research, particularly in the study of lipids and fatty acyls . These studies can help us understand the role of these compounds in biological systems and their potential applications in medicine and biotechnology.

Industrial Applications

3-Heptenoic acid is used in various industrial applications due to its unique chemical properties. For example, it can be used in the production of polymers, resins, and other materials .

Perfume and Fragrance Industry

Due to its unique odor characteristics, 3-Heptenoic acid is used in the perfume and fragrance industry. It can be used to create a variety of scents and is an important component in many commercial products .

Food Industry

3-Heptenoic acid can be used as a flavoring agent in the food industry. It can contribute to the taste and aroma of various food products .

Pharmaceutical Industry

3-Heptenoic acid can be used in the pharmaceutical industry for the synthesis of various drugs. Its unique chemical structure makes it a valuable starting material for the synthesis of a wide range of pharmaceutical compounds .

安全和危害

Users should avoid breathing mist, gas, or vapours of 3-Heptenoic acid. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

3-Heptenoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Biochemical Pathways

The specific biochemical pathways affected by 3-Heptenoic acid are currently unknown. As a biochemical reagent, it may be involved in various biochemical reactions, but the exact pathways and their downstream effects are yet to be determined .

属性

IUPAC Name |

(E)-hept-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYXFRMDZWKZSF-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314813 | |

| Record name | (3E)-3-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Heptenoic acid | |

CAS RN |

28163-84-0, 29901-85-7 | |

| Record name | (3E)-3-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28163-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Hept-3-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-3-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-heptenoic acid in the context of food chemistry?

A: (E)-3-Heptenoic acid plays a crucial role in food aroma, particularly contributing to the characteristic smell of certain foods. Research suggests that (E)-3-heptenoic acid possesses a low odor threshold in air, meaning humans can detect its presence at very low concentrations. [] This makes it a potent odorant, influencing the overall sensory perception of food products where it is present.

Q2: How does the structure of (E)-3-alkenoic acids, including (E)-3-heptenoic acid, relate to their odor characteristics?

A: Studies exploring structure-odor relationships have revealed interesting patterns within the (E)-3-alkenoic acid series. As the carbon chain length increases in this series, the perceived odor quality transitions from sweaty, to plastic-like, and finally to a combination of sweaty and waxy. [] This suggests that even minor structural changes within this class of compounds can significantly impact their sensory properties.

Q3: Beyond food, where else is 3-heptenoic acid found, and what role does it play?

A: 3-Heptenoic acid and its isomers are key components of pheromone systems in certain insects, particularly within the Callosobruchus genus. For instance, both (E)-3-methyl-2-heptenoic acid and (Z)-3-methyl-2-heptenoic acid are vital constituents of the sex pheromone used by Callosobruchus subinnotatus. [] This pheromone allows males to locate females, even in the absence of airflow, demonstrating the potent biological activity of these compounds. []

Q4: Are there any potential applications of 3-heptenoic acid and related compounds in pest management?

A: Yes, the understanding of insect pheromone systems, particularly those involving 3-heptenoic acid derivatives, holds promise for developing sustainable pest management strategies. For example, the sex pheromone components of Callosobruchus maculatus, which include 3-methyl-2-heptenoic acid isomers, could potentially be used for monitoring populations of this storage pest in warehouses and grain storage facilities. [] Further research into pheromone-based trapping or mating disruption techniques could offer environmentally friendly alternatives to conventional insecticides.

Q5: Has 3-heptenoic acid been implicated in any chemical reactions beyond its biological roles?

A: Interestingly, a derivative of 3-heptenoic acid, specifically (3E)-4-ethyl-5-methylene-3-heptenoic acid (P3), has been observed as a product in a nickel-catalyzed three-component coupling reaction involving diketene and two alkynes. [] While not directly acting as a catalyst, the formation of P3 provides insights into the reaction mechanism and highlights the potential of 3-heptenoic acid derivatives as building blocks in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)

![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)